Cas no 150517-85-4 (p-Lacto-N-octaose)

p-Lacto-N-octaose structure
p-Lacto-N-octaose structure
Product Name:p-Lacto-N-octaose
CAS-nummer:150517-85-4
MF:C54H91N3O41
MW:1438.29586148262
CID:99862
Update Time:2023-08-02

p-Lacto-N-octaose Chemische en fysische eigenschappen

Naam en identificatie

    • 3)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1&reg
    • 3)-O-b-D-galactopyranosyl-(1&
    • 3)-O-b-D-galactopyranosyl-(1&reg
    • 4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1&reg
    • β-D-galactopyranosyl-(1->3)-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1->3)-β-D-galactopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1->3)-D-galactopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1->3)-β-D-galactopyranosyl-(1->4)-D-glucose
    • para-Lacto-N-octaose
    • p-Lacto-N-octaose
    • O-beta-D-galactopyranosyl-(1->3)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1->3)-O-beta-D-galactopyranosyl-(1->4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1->3)-O-beta-D-galactopyranosyl-(1->4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1->3)-O-beta-D-galactopyranosyl-(1->4)- D-Glucose
    • O-beta-delta-galactopyranosyl-(1->3)-O-2-(acetylamino)-2-deoxy-beta-delta-glucopyranosyl-(1->3)-O-beta-delta-galactopyranosyl-(1->4)-O-2-(ace
    • Inchi: 1S/C54H91N3O41/c1-13(67)55-25-34(78)42(23(11-65)90-48(25)96-45-31(75)20(8-62)87-52(38(45)82)92-41(17(71)5-59)28(72)16(70)4-58)93-53-39(83)46(32(76)21(9-63)88-53)97-49-26(56-14(2)68)35(79)43(24(12-66)91-49)94-54-40(84)47(33(77)22(10-64)89-54)98-50-27(57-15(3)69)44(30(74)19(7-61)85-50)95-51-37(81)36(80)29(73)18(6-60)86-51/h4,16-54,59-66,70-84H,5-12H2,1-3H3,(H,55,67)(H,56,68)(H,57,69)/t16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43?,44+,45-,46-,47-,48-,49-,50-,51-,52-,53?,54-/m0/s1
    • InChI-sleutel: JUJZVMYPNJNART-ZPNUIHFXSA-N
    • LACHT: O([C@H]1[C@@H]([C@H](C([C@@H](CO)O1)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O)NC(C)=O)O)O)NC(C)=O)[C@H]1[C@H]([C@@H](CO)OC([C@@H]1O)O[C@@H]1[C@@H](CO)O[C@H]([C@@H]([C@H]1O)NC(C)=O)O[C@@H]1[C@H]([C@H](O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O[C@H](CO)[C@@H]1O)O)O

Berekende eigenschappen

  • Aantal waterstofbonddonors: 26
  • Aantal waterstofbondacceptatoren: 41
  • Zware atoomtelling: 98
  • Aantal draaibare bindingen: 29
  • Complexiteit: 2490
  • XLogP3: -15.7
  • Topologisch pooloppervlak: 699
Aanbevolen leveranciers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.